[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid
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Overview
Description
[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is a synthetic organic compound that features a pyrrolidine ring, an isopropyl-amino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Isopropyl-Amino Group: The isopropyl-amino group can be introduced via a nucleophilic substitution reaction using isopropylamine and an appropriate leaving group, such as a halide.
Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction or by using a suitable carboxylic acid precursor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl-amino group can be replaced with other nucleophiles.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various amines, thiols, and alcohols
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen functionalities
Reduction Products: Reduced derivatives with fewer oxygen functionalities
Substitution Products: Compounds with different substituents replacing the isopropyl-amino group
Hydrolysis Products: Alcohol and acetic acid
Scientific Research Applications
[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrrolidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and isopropyl-amino group can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: A similar compound with a pyrrolidine ring and a carboxylic acid group.
N-Acetyl-pyrrolidine: A compound with a pyrrolidine ring and an acetyl group.
Isopropylamine: A compound with an isopropyl-amino group.
Uniqueness
[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, isopropyl-amino group, and acetic acid moiety allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(1-acetylpyrrolidin-3-yl)-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)13(7-11(15)16)10-4-5-12(6-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICTUUHKSFJXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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